molecular formula C9H8N2O2 B7906676 3-Cyano-3-(pyridin-4-yl)propanoicacid

3-Cyano-3-(pyridin-4-yl)propanoicacid

Cat. No.: B7906676
M. Wt: 176.17 g/mol
InChI Key: FHKHONVJCCFICQ-UHFFFAOYSA-N
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Description

3-Cyano-3-(pyridin-4-yl)propanoic acid is a pyridine-containing propanoic acid derivative characterized by a cyano group (-CN) and a pyridin-4-yl substituent at the β-position of the propanoic acid backbone. This compound is of significant interest in medicinal chemistry as a precursor for synthesizing bioactive molecules. For instance, 3-(pyridin-4-yl)acrylic acid, a structurally related intermediate, is used in the synthesis of 3-amino-3-(pyridin-4-yl)propanoic acid, highlighting the utility of pyridinyl propanoic acid derivatives in drug development .

Properties

IUPAC Name

3-cyano-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKHONVJCCFICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nitrile Addition to Pyridine Derivatives: : One common method involves the addition of a nitrile group to a pyridine derivative. This can be achieved through a nucleophilic substitution reaction where a cyano group is introduced to the pyridine ring.

  • Grignard Reaction: : Another synthetic route involves the use of a Grignard reagent. For instance, 4-bromopyridine can react with a Grignard reagent like ethyl magnesium bromide, followed by carbonation and subsequent hydrolysis to yield 3-Cyano-3-(pyridin-4-yl)propanoic acid.

Industrial Production Methods

Industrial production of 3-Cyano-3-(pyridin-4-yl)propanoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction of the cyano group can yield amines or other reduced forms, depending on the reagents and conditions used.

  • Substitution: : The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, where different substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated pyridines, alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Cyano-3-(pyridin-4-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s derivatives are studied for their potential biological activities. For instance, modifications of the pyridine ring can lead to compounds with antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, 3-Cyano-3-(pyridin-4-yl)propanoic acid derivatives are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its cyano and pyridine groups contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism by which 3-Cyano-3-(pyridin-4-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Chlorinated Phenylpropanoic Acid Derivatives

Chlorinated 3-phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (compound 1 in ), exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. Key structural differences compared to 3-cyano-3-(pyridin-4-yl)propanoic acid include:

  • Substituents: Chlorine atoms and hydroxyl groups on the phenyl ring vs. a pyridine ring and cyano group.
  • Mechanism: Chlorinated derivatives likely disrupt bacterial membrane integrity, while the target compound’s pyridine and cyano groups may interact with enzymatic or receptor targets .

Anti-inflammatory β-Hydroxy-β-Arylpropanoic Acids

β-Hydroxy-β-arylpropanoic acids, such as 3-hydroxy-3,3-diphenylpropanoic acid (), are structurally analogous to NSAIDs like ibuprofen. Key comparisons include:

  • Substituents: Hydroxy and aryl groups at the β-position vs. cyano and pyridinyl groups.
  • Bioactivity: β-Hydroxy derivatives inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The cyano group in the target compound may confer distinct pharmacological properties, such as enhanced metabolic stability or alternative target selectivity.
  • Synthesis: Both classes are synthesized via Friedel-Crafts or Michael addition reactions, but the cyano group introduces additional complexity in regioselectivity and purification .

Data Table: Structural and Functional Comparison

Compound Name Substituents Biological Activity Key Findings Reference
3-Cyano-3-(pyridin-4-yl)propanoic acid Cyano, pyridin-4-yl Synthetic precursor Used in bioactive molecule synthesis
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid Dichloro, hydroxyphenyl Antimicrobial (E. coli, S. aureus) Selective activity via membrane disruption
β-Hydroxy-3,3-diphenylpropanoic acid Hydroxy, diphenyl Anti-inflammatory (COX inhibition) Improved gastric tolerability vs. NSAIDs
3-(Pyridin-4-yl)acrylic acid Acrylic acid, pyridin-4-yl Intermediate for amino/cyano derivatives Enables conjugate addition chemistry

Research Findings and Implications

  • Antimicrobial Potential: While chlorinated phenylpropanoic acids show efficacy against bacteria, the pyridinyl-cyano combination in 3-cyano-3-(pyridin-4-yl)propanoic acid remains untested. Its electron-withdrawing cyano group could enhance interactions with bacterial enzymes like β-lactamases.
  • Anti-inflammatory Applications: Unlike β-hydroxy derivatives, the target compound’s cyano group may reduce COX off-target effects, but this requires validation.

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